molecular formula C10H8O2 B15208741 6-Methylbenzofuran-7-carbaldehyde

6-Methylbenzofuran-7-carbaldehyde

Cat. No.: B15208741
M. Wt: 160.17 g/mol
InChI Key: YQDYIZXCODMUGH-UHFFFAOYSA-N
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Description

6-Methylbenzofuran-7-carbaldehyde is an organic compound with the molecular formula C10H8O2. It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and applications in various fields. This compound features a benzofuran ring with a methyl group at the 6th position and an aldehyde group at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylbenzofuran-7-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a free radical cyclization cascade can be employed to construct the benzofuran ring system . Another method involves the use of proton quantum tunneling, which offers high yield and fewer side reactions .

Industrial Production Methods: Industrial production of benzofuran derivatives, including this compound, often involves optimized synthetic routes to ensure high yield and purity. These methods may include the use of advanced catalysts and reaction conditions to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 6-Methylbenzofuran-7-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The benzofuran ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products:

    Oxidation: Formation of 6-Methylbenzofuran-7-carboxylic acid.

    Reduction: Formation of 6-Methylbenzofuran-7-methanol.

    Substitution: Formation of various substituted benzofuran derivatives depending on the reagents used.

Comparison with Similar Compounds

    Benzofuran: The parent compound with a simpler structure.

    6-Methylbenzofuran: Lacks the aldehyde group at the 7th position.

    7-Hydroxy-6-methylbenzofuran: Features a hydroxyl group instead of an aldehyde group at the 7th position.

Uniqueness: 6-Methylbenzofuran-7-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the benzofuran ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

6-methyl-1-benzofuran-7-carbaldehyde

InChI

InChI=1S/C10H8O2/c1-7-2-3-8-4-5-12-10(8)9(7)6-11/h2-6H,1H3

InChI Key

YQDYIZXCODMUGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C=CO2)C=O

Origin of Product

United States

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